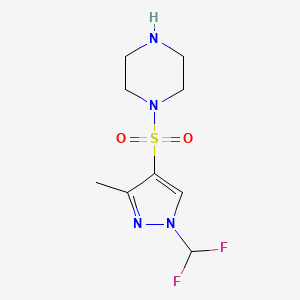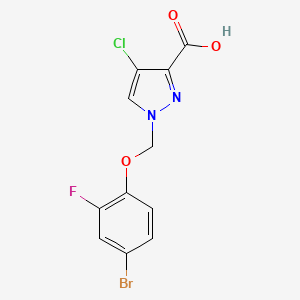
1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The o-tolyl group is introduced through the use of o-tolyl azide and an appropriate alkyne precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with different hydrogenation levels.
科学的研究の応用
1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for developing new drugs and biological probes.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity. Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
1-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a para-tolyl group.
1-(m-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a meta-tolyl group.
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the position of the tolyl group, which can influence its reactivity and interaction with biological targets. The ortho position can lead to steric hindrance, affecting the compound’s binding affinity and specificity compared to its para and meta counterparts.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
3-(2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-2-3-5-8(7)13-9(10(14)15)6-11-12-13/h2-6H,1H3,(H,14,15) |
InChIキー |
KYTPDKUCJOQXNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=CN=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B11814559.png)




![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)



![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)

